N-(1,3-benzodioxol-5-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrazolopyrimidine core.
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxolyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzodioxolyl moiety to the core structure.
Chlorination and methylation: These steps introduce the chlorine and methyl groups to the phenyl ring, often through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying cell signaling pathways and the role of kinases in various diseases.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting signaling pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use in kinase inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with similar applications in medicinal chemistry.
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles .
Properties
Molecular Formula |
C20H16ClN5O2 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-2-4-14(21)7-16(12)26-20-15(9-25-26)19(23-10-24-20)22-8-13-3-5-17-18(6-13)28-11-27-17/h2-7,9-10H,8,11H2,1H3,(H,22,23,24) |
InChI Key |
QFOMAXFJCGTKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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